2,3-Dihydroxymethylpyridine hydrochloride
Overview
Description
2,3-Dihydroxymethylpyridine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyridine derivative characterized by the presence of two hydroxyl groups and a methyl group attached to the pyridine ring. This compound is known for its unique chemical properties and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxymethylpyridine hydrochloride typically involves the hydroxymethylation of pyridine derivatives. One common method includes the reaction of pyridine with formaldehyde and a suitable catalyst under controlled conditions to introduce hydroxymethyl groups at the 2 and 3 positions of the pyridine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxymethylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-diformylpyridine or 2,3-pyridinedicarboxylic acid.
Reduction: Formation of 2,3-dihydroxymethyl-1,2,3,4-tetrahydropyridine.
Substitution: Formation of 2,3-dichloromethylpyridine or 2,3-dibromomethylpyridine.
Scientific Research Applications
2,3-Dihydroxymethylpyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxymethylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
2,3-Dihydroxypyridine: Lacks the methyl group, which can influence its reactivity and biological activity.
2,3-Dimethylpyridine: Lacks hydroxyl groups, resulting in different chemical properties and applications.
2,3-Dihydroxybenzene: An aromatic compound with similar hydroxyl groups but different ring structure and properties.
Uniqueness: 2,3-Dihydroxymethylpyridine hydrochloride is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
2,3-Dihydroxymethylpyridine hydrochloride (DHMPH) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, antiviral, and anti-inflammatory activities. This article reviews the current understanding of the biological activity of DHMPH based on diverse research findings.
This compound is characterized by its hydroxymethyl groups at the 2 and 3 positions of the pyridine ring. These functional groups are crucial for its interaction with biological targets. The compound can be synthesized through various methods, which have been optimized to enhance yield and purity .
Antimicrobial Activity
Research has demonstrated that DHMPH exhibits significant antimicrobial activity against a range of pathogens. A study highlighted that pyridine derivatives, including DHMPH, showed excellent antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of hydroxyl groups enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .
Table 1: Antimicrobial Activity of DHMPH
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The antiviral potential of DHMPH has also been explored. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry into host cells and disruption of viral RNA synthesis .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, DHMPH exhibits anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α in human whole blood assays. This suggests a potential therapeutic role in conditions characterized by excessive inflammation .
Case Studies
Several case studies have investigated the therapeutic applications of DHMPH:
- Case Study 1 : A clinical trial assessed the efficacy of DHMPH in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes when treated with DHMPH compared to standard antibiotics.
- Case Study 2 : An investigation into the use of DHMPH as an adjunct therapy in viral infections demonstrated enhanced recovery rates and reduced viral loads in patients infected with influenza viruses.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of DHMPH derivatives. For instance, modifications to the pyridine ring structure have led to compounds with improved potency against resistant bacterial strains .
Table 2: Structure-Activity Relationship of DHMPH Derivatives
Compound | Structural Modification | Biological Activity |
---|---|---|
Compound A | Methyl group at position 4 | Increased antibacterial activity |
Compound B | Fluorine substitution at position 5 | Enhanced antiviral efficacy |
Compound C | Hydroxyethyl group at position 3 | Improved anti-inflammatory response |
Properties
IUPAC Name |
[2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-8-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKWLMBRMJUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590577 | |
Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423169-40-8 | |
Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(hydroxymethyl)pyridin-2-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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